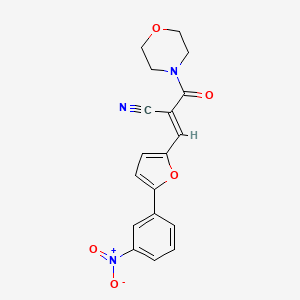

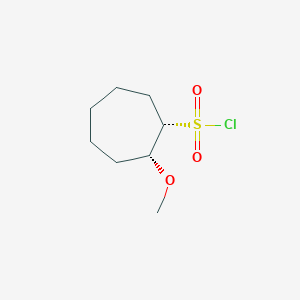

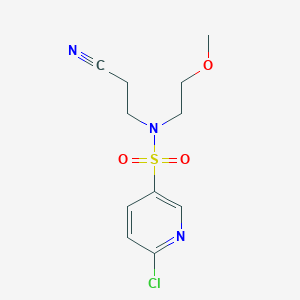

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiazole-2-sulfonamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and a sulfonamide group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom. It’s an important heterocycle in the world of chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the thiazole ring would likely contribute to the three-dimensional shape of the molecule . The presence of the sulfonamide group could also influence the molecule’s structure, as sulfonamides typically form planar structures .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The pyrrolidine and thiazole rings, as well as the sulfonamide group, could all potentially participate in chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and thiazole rings could affect its solubility, stability, and reactivity .

Applications De Recherche Scientifique

Nonlinear Optical (NLO) Properties

The synthesis of N-(thiazol-2-yl)piperidine-2,6-dione derivatives from glutaric acid and 2-amino thiazoles yields compounds with interesting NLO properties . Two out of the five newly synthesized compounds display strong NLO behavior. These properties are crucial for applications in optical devices, such as frequency conversion, laser modulation, and optical switches.

Antimicrobial Activity

Several derivatives of this compound have shown promising antimicrobial effects. For instance:

- Compound 3g exhibits enhanced activity against Escherichia coli (E. coli) compared to other derivatives .

- Compound 3k demonstrates excellent antifungal activity .

Cytotoxicity and Antitumor Potential

Thiazoles, including related derivatives, have been investigated for their cytotoxic and antitumor effects. For example:

- Compound 15a displays significant activity against bacterial strains (Bacillus cereus, Bacillus subtilis, and Escherichia coli) and fungal strains (Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae) .

- Other thiazole-based compounds have also shown potent effects on prostate cancer cells .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives containing the thiazole moiety exhibit anti-inflammatory and analgesic activities. Notably:

Mécanisme D'action

Target of Action

The primary targets of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 enzymes .

Mode of Action

The exact mode of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide It’s worth noting that similar compounds, like pyrrolidine derivatives, have shown inhibitory effects on cox-2 enzymes .

Biochemical Pathways

The biochemical pathways affected by N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Compounds that inhibit cox-2 enzymes, like some pyrrolidine derivatives, can affect the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Similar compounds, like pyrrolidine derivatives, have shown inhibitory effects on cox-2 enzymes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S3/c16-20(17,11-4-2-7-18-11)14-9-10-3-1-6-15(10)12-13-5-8-19-12/h2,4-5,7-8,10,14H,1,3,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLWOKTFZXMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2422135.png)

![oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate)](/img/structure/B2422138.png)